6-Hydroxyheptanoic acid
CAS No.:
Cat. No.: VC1804110
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14O3 |
|---|---|
| Molecular Weight | 146.18 g/mol |
| IUPAC Name | 6-hydroxyheptanoic acid |
| Standard InChI | InChI=1S/C7H14O3/c1-6(8)4-2-3-5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10) |
| Standard InChI Key | UBIZMIFHVVCVEJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCCCC(=O)O)O |
Introduction
Chemical Structure and Identification
Molecular Composition and Structure
6-Hydroxyheptanoic acid possesses a linear seven-carbon backbone with a hydroxyl group (-OH) at the sixth carbon position and a carboxylic acid group (-COOH) at the terminal carbon. This structure gives the compound both hydrophilic properties at the functional group positions and hydrophobic characteristics along the carbon chain. The presence of the hydroxyl group at the omega-1 position (second carbon from the methyl end) characterizes it as an (omega-1)-hydroxy fatty acid .
The structural representation of 6-Hydroxyheptanoic acid can be depicted using various cheminformatics notations as shown in Table 1.
| Structural Representation | Notation |
|---|---|
| SMILES | CC(CCCCC(=O)O)O |
| InChI | InChI=1S/C7H14O3/c1-6(8)4-2-3-5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10) |
| InChIKey | UBIZMIFHVVCVEJ-UHFFFAOYSA-N |
Table 1: Structural representations of 6-Hydroxyheptanoic acid
Chemical Identifiers and Nomenclature
6-Hydroxyheptanoic acid is registered in various chemical databases with specific identifiers that facilitate its unambiguous identification in scientific literature and databases. The compound is known by multiple synonyms, reflecting its structural characteristics and historical naming conventions .
| Database | Identifier |
|---|---|
| PubChem CID | 5312788 |
| ChEBI ID | CHEBI:78774 |
| Lipid Maps ID | LMFA01050225 |
| CAS Registry Number | 21961-03-5 |
| Metabolomics Workbench ID | 1417 |
| Wikidata | Q27147953 |
Table 2: Database identifiers for 6-Hydroxyheptanoic acid
Common synonyms for this compound include:
Physical and Chemical Properties
The physical and chemical properties of 6-Hydroxyheptanoic acid determine its behavior in chemical reactions, solubility characteristics, and potential applications. These properties are derived from computational chemistry methods and are summarized in Table 3 .
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 146.18 g/mol | PubChem 2.1 |
| XLogP3-AA | 0.5 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.6.11 |
| Rotatable Bond Count | 5 | Cactvs 3.4.6.11 |
| Exact Mass | 146.094294304 Da | PubChem 2.1 |
Table 3: Computed physicochemical properties of 6-Hydroxyheptanoic acid
Chemical Classification and Functional Relationships
Biochemical Classification
6-Hydroxyheptanoic acid belongs to several important chemical classifications that provide insight into its biochemical role and relationship to other compounds. As a modified fatty acid, it falls within structured chemical ontologies that organize compounds based on structural and functional relationships .
The compound is classified as:
-
A medium-chain fatty acid (containing 7 carbon atoms)
-
An (omega-1)-hydroxy fatty acid (hydroxyl group at the penultimate carbon)
Comparison to Related Compounds
While the search results focus specifically on 6-Hydroxyheptanoic acid, it is worth noting the structural similarities with 6-Hydroxyhexanoic acid, which has been studied for its potential as a polymer building block for biodegradable materials . The primary difference between these compounds is the length of the carbon chain (C7 versus C6), which affects properties such as hydrophobicity, melting point, and potential biological activity.
| Compound | Carbon Chain Length | Molecular Weight | Primary Applications |
|---|---|---|---|
| 6-Hydroxyheptanoic acid | 7 | 146.18 g/mol | Biochemical intermediate, classification as medium-chain fatty acid derivative |
| 6-Hydroxyhexanoic acid | 6 | 132.16 g/mol | Polymer building block for biodegradable polymers like polycaprolactone |
Table 4: Comparison between 6-Hydroxyheptanoic acid and the related compound 6-Hydroxyhexanoic acid
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume